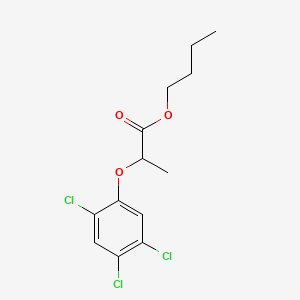

Butyl 2-(2,4,5-trichlorophenoxy)propionate

Descripción

Emergence of 2,4,5-T Derivatives in Post-WWII Agricultural Practices

The development of phenoxy herbicides accelerated following World War II, driven by the need for selective weed control in expanding agricultural systems. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), first synthesized in the 1940s, gained prominence as a potent defoliant and herbicide due to its structural similarity to natural plant auxins. Its mechanism of action—inducing uncontrolled growth in broadleaf plants—made it ideal for clearing weeds in monocot crops like wheat and maize. By the mid-1950s, 2,4,5-T derivatives, including esters and salts, were synthesized to enhance stability and application flexibility. Among these, butyl 2-(2,4,5-trichlorophenoxy)propionate (fenoprop-butyl) emerged as a propionic acid analog of 2,4,5-T, featuring a chiral center that improved herbicidal selectivity.

The synthesis of 2,4,5-T derivatives relied on nucleophilic substitution reactions between sodium chloroacetate and sodium 2,4,5-trichlorophenoxide. However, industrial production faced challenges due to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a toxic byproduct generated at temperatures exceeding 160°C. Despite these risks, the demand for cost-effective herbicides led to widespread adoption in forestry, railways, and agriculture, with 2,4,5-T derivatives becoming integral to post-war weed management programs.

Table 1: Key 2,4,5-T Derivatives and Their Agricultural Applications

| Compound | Structural Modification | Primary Use |

|---|---|---|

| 2,4,5-T | Acetic acid side chain | Defoliation, broadleaf weed control |

| Fenoprop (2,4,5-TP) | Propionic acid side chain | Shrub control, turf management |

| Fenoprop-butyl | Butyl ester of fenoprop | Enhanced foliar absorption |

Chronology of Fenoprop-Butyl’s Global Registration and Use Patterns

Fenoprop-butyl, commercially known as Silvex in the United States, was registered in the early 1950s as part of a broader expansion of phenoxy herbicides. Its introduction addressed the need for persistent control of woody plants in rangelands and sugarcane fields. The compound’s butyl ester group improved lipid solubility, enabling efficient penetration of waxy plant cuticles. By the 1960s, fenoprop-butyl was deployed in over 20 countries, with notable adoption in rice paddies, bluegrass turf, and public infrastructure maintenance.

Global use patterns reflected regional agricultural priorities. In the United States, the U.S. Department of Agriculture (USDA) promoted fenoprop-butyl for rangeland improvement, while European nations prioritized its application in forestry and railway line maintenance. Japan incorporated the herbicide into integrated pest management systems for rice cultivation, leveraging its selectivity against invasive shrubs without harming staple crops. However, production volumes remained secondary to 2,4-D and MCPA due to stricter handling requirements and emerging toxicity concerns.

Policy Shifts Leading to 1985 US Ban: Dioxin Contamination Concerns

The regulatory landscape for fenoprop-butyl shifted dramatically in the 1970s as evidence mounted linking 2,4,5-T derivatives to TCDD contamination. Studies revealed that even trace amounts of TCDD (≥0.01 ppm) in 2,4,5-T formulations caused teratogenic effects in animal models, prompting reassessments of occupational exposure risks. In 1979, the U.S. Environmental Protection Agency (EPA) initiated a Special Review of 2,4,5-T and its esters, including fenoprop-butyl, under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).

Table 2: Timeline of U.S. Regulatory Actions on Fenoprop-Butyl

| Year | Action | Basis |

|---|---|---|

| 1979 | EPA Special Review Initiated | TCDD contamination risks |

| 1983 | Emergency Suspension of Non-Essential Uses | Ecological persistence in waterways |

| 1985 | Complete Ban Enacted | Carcinogenicity classification (Group B2) |

Propiedades

Número CAS |

13557-98-7 |

|---|---|

Fórmula molecular |

C13H15Cl3O3 |

Peso molecular |

325.6 g/mol |

Nombre IUPAC |

butyl 2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C13H15Cl3O3/c1-3-4-5-18-13(17)8(2)19-12-7-10(15)9(14)6-11(12)16/h6-8H,3-5H2,1-2H3 |

Clave InChI |

VPXVRVAKKVBOLA-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Overview

The synthesis of butyl 2-(2,4,5-trichlorophenoxy)propionate generally involves three key stages:

- Preparation of 2,4,5-trichlorophenol (TCP)

- Synthesis of 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-T acid)

- Esterification of 2,4,5-T acid with butanol to yield the butyl ester

These steps require careful control to avoid toxic byproducts such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Preparation of 2,4,5-Trichlorophenol (TCP)

- Method: Nitration of 1,2,4-trichlorobenzene with concentrated sulfuric and nitric acids produces 1,2,4-trichloro-5-nitrobenzene. This intermediate is then reduced to 2,4,5-trichloroaniline, which is diazotized and hydrolytically decomposed to yield 2,4,5-trichlorophenol.

- Key Conditions:

- Nitration at 70–90 °C for 2–3 hours

- Diazotization at 0–5 °C

- Steam distillation to recover TCP with purity 83–96% free of TCDD contamination

- Yields: Laboratory batch yields of 58–62%, commercial yields ≥70%.

Synthesis of 2-(2,4,5-Trichlorophenoxy)propionic Acid

- Method: The 2,4,5-trichlorophenol is reacted with monochloroacetic acid in the presence of sodium hydroxide to form the 2,4,5-trichlorophenoxyacetic acid intermediate.

- Reaction Conditions:

- Reaction temperature: 60–92 °C

- Use of toluene and hydrocarbon solvents as medium

- Acidification with hydrochloric acid to pH < 2

- Product Isolation: Organic layer separation, cooling, filtration, and washing yield dry 2,4,5-trichlorophenoxyacetic acid with melting point 148–153 °C.

Esterification to Butyl 2-(2,4,5-Trichlorophenoxy)propionate

- Method: Esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with n-butanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions.

- Catalyst: Sulfuric acid is commonly used to catalyze the esterification reaction.

- Reaction Parameters:

- Temperature: Typically 50–100 °C

- Molar ratio of acid to alcohol optimized for maximum conversion

- Reaction time varies depending on catalyst concentration and temperature

- Reaction Monitoring: Conversion confirmed by IR spectroscopy (absence of O-H peak, presence of ester C=O peak at ~1715 cm⁻¹), and ¹H NMR (proton integration consistent with butyl ester).

- Example Data:

Parameter Value Effect on Conversion Catalyst conc. 1.0–3.0 wt% sulfuric acid Higher catalyst concentration increases conversion Temperature 50 °C Increased temperature improves conversion Acid:Alcohol ratio 1:1 Stoichiometric balance for esterification - Yield: High conversion to butyl ester with no side reactions detected by TLC, IR, and NMR.

Analytical and Spectroscopic Characterization

Purity: High purity confirmed by chromatographic and spectrometric methods, absence of toxic dioxin contaminants confirmed by sensitive GC-MS.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product | Yield/Purity | Notes |

|---|---|---|---|---|

| Nitration | 1,2,4-Trichlorobenzene + H₂SO₄ + HNO₃, 70–90 °C | 1,2,4-Trichloro-5-nitrobenzene | 95–98% crude yield | High isomer purity (91–95%) |

| Reduction & Diazotization | Nitrobenzene → Aniline → Diazotization at 0–5 °C | 2,4,5-Trichlorophenol | 83–96% purity | Steam distillation recovery |

| Alkylation | TCP + Monochloroacetic acid + NaOH, 60–92 °C | 2,4,5-Trichlorophenoxyacetic acid | 80 g isolated (lab scale) | Acidification to pH < 2 |

| Esterification | 2,4,5-T acid + n-butanol + H₂SO₄ catalyst, 50–100 °C | Butyl 2-(2,4,5-trichlorophenoxy)propionate | High conversion, no side products | Confirmed by IR & NMR |

| Chlorination (alternative) | n-Butyl lactate + SOCl₂, 60–120 °C | n-Butyl 2-chloropropionate | Crude product purified by distillation | Precursor for phenoxypropionates |

Análisis De Reacciones Químicas

Types of Reactions

Butyl 2-(2,4,5-trichlorophenoxy)propionate undergoes several types of chemical reactions, including:

Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and butanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Weed Control:

- Butyl 2-(2,4,5-trichlorophenoxy)propionate is particularly effective against various broadleaf weeds, which are often problematic in cereal crops and orchards. Its herbicidal action is attributed to its ability to disrupt plant growth processes, leading to the death of target weeds without significantly affecting cereal crops.

Mechanism of Action:

- The compound operates through the inhibition of specific growth hormones in plants, which leads to abnormal growth patterns and eventual plant death. This mechanism is similar to other phenoxy herbicides but is enhanced by the presence of the butyl group.

Environmental Persistence and Ecotoxicology

Soil and Water Interaction:

- Research indicates that Butyl 2-(2,4,5-trichlorophenoxy)propionate exhibits significant persistence in soil and water systems. Studies have shown that it can bioaccumulate in non-target organisms, raising concerns about its long-term ecological impacts .

Effects on Non-target Species:

- Interaction studies have highlighted potential adverse effects on non-target flora and fauna. The chlorinated structure of the compound may lead to toxicological effects on aquatic life and terrestrial organisms exposed to contaminated environments.

Case Studies and Research Findings

Degradation Studies:

- A study involving woody plants treated with an aqueous homogenate of the butyl ester indicated that while the compound was effective in controlling weeds, it also led to the formation of degradation products such as 2,4,5-trichlorophenol. These findings suggest that while the herbicide is effective, its breakdown products may pose additional ecological risks .

Toxicological Assessments:

- Toxicological assessments have shown that exposure to high concentrations of Butyl 2-(2,4,5-trichlorophenoxy)propionate can lead to liver and kidney damage in laboratory animals. These studies emphasize the need for careful management and application practices to mitigate potential health risks associated with this herbicide .

Mecanismo De Acción

The mechanism of action of Butyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .

Comparación Con Compuestos Similares

Structural Analogs and Derivatives

Butyl 2-(2,4,5-trichlorophenoxy)propionate belongs to the phenoxy herbicide family, which includes several structurally related compounds. A comparative analysis is provided below:

Table 1: Key Structural and Functional Comparisons

Activity and Efficacy

- Butyl 2-(2,4,5-trichlorophenoxy)propionate: Exhibits broad-spectrum herbicidal activity due to its trichlorinated aromatic ring and propionate ester, which enhance lipid solubility and membrane penetration .

- MCPA butoxyethyl ester : Contains only one chlorine atom, making it less potent against resistant weeds but safer for use in cereal crops .

- Fenoprop-triethanolamine: As a salt, it has higher water solubility, enabling foliar absorption but requiring frequent application .

Physicochemical Properties

- Volatility : The butyl ester’s high boiling point (380.4°C) minimizes vapor drift, unlike MCPA esters, which have lower boiling points and higher volatility .

- Stability: The trichlorophenoxy group enhances resistance to photodegradation compared to dichloro analogs .

Environmental and Toxicological Profiles

- Persistence: The trichlorinated structure of butyl 2-(2,4,5-trichlorophenoxy)propionate contributes to longer half-lives in soil compared to MCPA esters .

- In contrast, 2,4-dichlorophenoxy derivatives show lower ecotoxicity due to fewer chlorine atoms .

Actividad Biológica

Butyl 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as Fenoprop or 2,4,5-TP , is a synthetic herbicide that belongs to the phenoxy herbicide class. It is structurally related to 2,4,5-T but features a propionate group instead of an acetic acid sidechain. This compound has been primarily used for controlling broadleaf weeds and woody plants in various agricultural settings. Its biological activity is largely attributed to its ability to mimic the plant growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in target plants.

Fenoprop acts as a plant growth regulator by mimicking auxins, which are critical for plant growth and development. Upon application, it induces rapid elongation and proliferation of plant cells, resulting in abnormal growth patterns that ultimately lead to plant death. The mechanism involves:

- Auxin Mimicry : Fenoprop binds to auxin receptors, stimulating pathways that promote cell division and elongation.

- Disruption of Normal Growth : The uncontrolled growth can result in physiological stress and eventual plant mortality.

Toxicological Profile

The toxicological profile of Fenoprop has been extensively studied due to its potential environmental and health impacts. Key findings include:

- Hepatotoxicity : Studies have indicated that oral exposure can lead to histopathological changes in the liver with a Reference Dose (RfD) established at mg/kg-day based on observed effects in animal models .

- Carcinogenicity : The U.S. Environmental Protection Agency (EPA) classifies Fenoprop as "not classifiable as to human carcinogenicity" due to insufficient data from animal studies .

- Endocrine Disruption : Some studies suggest potential endocrine-disrupting effects, necessitating further investigation into its long-term health implications .

Environmental Impact

Fenoprop's environmental fate is characterized by its tendency to contaminate water sources through runoff after application. Its hydrolysis half-life at neutral pH is approximately 7.5 days, indicating moderate persistence in aquatic environments . This raises concerns regarding its impact on non-target species and overall ecosystem health.

Case Studies

Several case studies have highlighted the biological activity and environmental consequences of Fenoprop:

- Agricultural Application : In rice paddies, Fenoprop has been effective in controlling specific weed populations but has raised concerns about its impact on non-target flora and fauna.

- Ecotoxicology Assessments : Research has demonstrated that Fenoprop can adversely affect aquatic organisms, leading to recommendations for restricted use near water bodies .

Research Findings

A summary of key research findings regarding the biological activity of Butyl 2-(2,4,5-trichlorophenoxy)propionate is presented in the table below:

Q & A

Q. What are the optimal conditions for synthesizing butyl 2-(2,4,5-trichlorophenoxy)propionate with high yield and purity?

Methodological Answer: Synthesis typically involves esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with butanol under acidic catalysis. Key parameters include:

- Molar ratio : A 1:1.2 stoichiometry of acid to butanol minimizes side reactions.

- Catalyst : Concentrated sulfuric acid (0.5–1% v/v) or p-toluenesulfonic acid (PTSA) improves efficiency.

- Temperature : Reflux at 110–120°C for 6–8 hours maximizes conversion.

- Purification : Post-reaction neutralization (NaHCO₃) followed by liquid-liquid extraction (dichloromethane/water) and vacuum distillation yields >90% purity.

Validation : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm ester formation .

Q. How can researchers assess the purity of butyl 2-(2,4,5-trichlorophenoxy)propionate for experimental reproducibility?

Methodological Answer: Use a combination of chromatographic and spectroscopic techniques:

- GC-MS : Quantify impurities using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas and a temperature ramp of 50°C (2 min) to 280°C (10°C/min).

- HPLC : Employ a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30 v/v) mobile phase.

- NMR : Confirm structural integrity via ¹H NMR (δ 4.1–4.3 ppm for butyl ester protons) and ¹³C NMR (δ 170–175 ppm for carbonyl).

Standardization : Cross-reference with certified reference materials (CRMs) from accredited suppliers .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the environmental persistence of butyl 2-(2,4,5-trichlorophenoxy)propionate in aquatic systems?

Methodological Answer: Adopt a factorial design (e.g., 2³ design) to evaluate degradation under varying conditions:

- Variables : pH (5–9), temperature (10–30°C), and microbial activity (sterile vs. non-sterile sediment).

- Analytical workflow :

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges.

- Quantification : LC-MS/MS with MRM transitions (e.g., m/z 345 → 289 for parent ion fragmentation).

- Half-life calculation : Apply first-order kinetics to decay curves.

Theoretical framework : Link results to QSAR models predicting bioaccumulation potential .

Q. How can contradictory data on the compound’s phytotoxicity be resolved across studies?

Methodological Answer:

- Meta-analysis : Systematically review studies using PRISMA guidelines, focusing on variables like plant species, exposure duration, and application method.

- Controlled experiments : Replicate conflicting protocols under standardized conditions (e.g., OECD 208 guidelines for terrestrial plant tests).

- Statistical tools : Use ANOVA or mixed-effects models to isolate confounding factors (e.g., soil organic matter content).

Case study : Compare results from Pan et al. (2018) on analogous chlorophenoxy compounds to identify mechanistic inconsistencies .

Q. What advanced separation techniques improve the isolation of butyl 2-(2,4,5-trichlorophenoxy)propionate from complex matrices?

Methodological Answer:

- Membrane separation : Utilize nanofiltration (NF) membranes (MWCO 200–300 Da) to isolate the compound from humic acids in environmental samples.

- Supercritical fluid extraction (SFE) : Optimize CO₂ density (0.8–0.9 g/cm³) and modifier (5% methanol) for selective extraction.

- 2D-LC : Couple hydrophilic interaction chromatography (HILIC) with reversed-phase LC for high-resolution separation.

Validation : Compare recovery rates against CRDC subclass RDF2050104 methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.